molecular formula C10H14N2O4 B1258363 1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B1258363
M. Wt: 226.23 g/mol
InChI Key: ZNHHCVLXECPBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a chemical compound that belongs to the class of pyrimidine nucleosides It is structurally characterized by a pyrimidine ring attached to a ribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a ribose sugar. One common method involves the use of a protected ribose derivative, which is reacted with a pyrimidine base under acidic or basic conditions to form the nucleoside. The protecting groups are then removed to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization, chromatography, and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated pyrimidine nucleosides.

Scientific Research Applications

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and as a potential antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.

Comparison with Similar Compounds

    Thymidine: A naturally occurring nucleoside with a similar structure but different biological activity.

    Uridine: Another pyrimidine nucleoside with distinct metabolic roles.

    Cytidine: A nucleoside involved in various cellular processes, including DNA and RNA synthesis.

Uniqueness: 1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific structural features and potential therapeutic applications. Unlike thymidine, uridine, and cytidine, this compound has been specifically studied for its antiviral and anticancer properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14N2O4/c1-6-3-11-10(15)12(4-6)9-2-7(14)8(5-13)16-9/h3-4,7-9,13-14H,2,5H2,1H3

InChI Key

ZNHHCVLXECPBLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O

Synonyms

5-methyl-2-pyrimidinone-1-(2'deoxyriboside)
5-MPDR

Origin of Product

United States

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